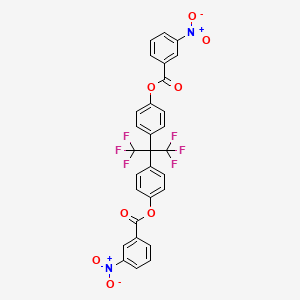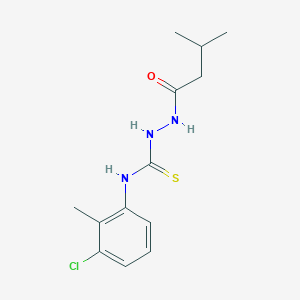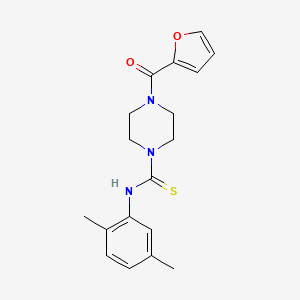
(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the target molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrobenzoyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrobenzoyl groups can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure.
4-Bromo-2,2,2-trifluoroacetophenone: Similar in structure but with a bromine atom instead of a nitrobenzoyl group.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains multiple fluorine atoms but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C29H16F6N2O8 |
|---|---|
Molecular Weight |
634.4 g/mol |
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C29H16F6N2O8/c30-28(31,32)27(29(33,34)35,19-7-11-23(12-8-19)44-25(38)17-3-1-5-21(15-17)36(40)41)20-9-13-24(14-10-20)45-26(39)18-4-2-6-22(16-18)37(42)43/h1-16H |
InChI Key |
VELPWSRYQPYFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B10865092.png)



![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10865106.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10865116.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865121.png)
![2-benzyl-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865122.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10865125.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865130.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865135.png)
![Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate](/img/structure/B10865137.png)
![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10865154.png)
![N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865164.png)
